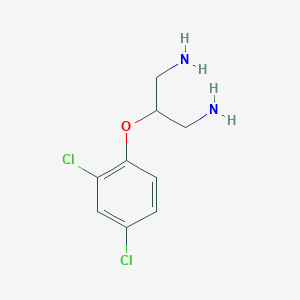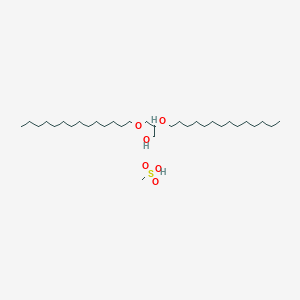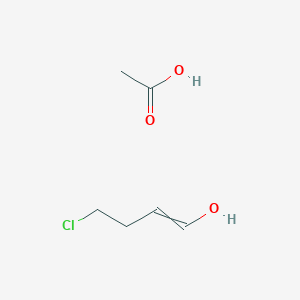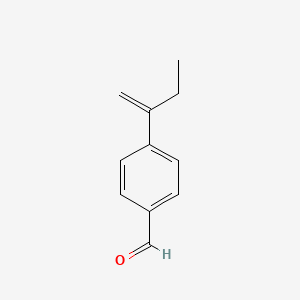
Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine is a complex peptide compound It is composed of multiple amino acids, including glycine, threonine, and ornithine, with a unique diaminomethylidene modification on the ornithine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides.
化学反応の分析
Types of Reactions
Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxy group.
Reduction: The diaminomethylidene group can be reduced to form a simpler amine group.
Substitution: The glycine residues can participate in substitution reactions, where one amino acid is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may require specific catalysts or enzymes to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue may yield a hydroxy-threonine derivative, while reduction of the diaminomethylidene group may produce an amine-modified peptide.
科学的研究の応用
Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: It serves as a substrate for enzyme studies, particularly those involving proteases and peptidases.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug delivery systems and as a bioactive peptide.
Industry: It is utilized in the development of novel biomaterials and as a component in biochemical assays.
作用機序
The mechanism of action of Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine involves its interaction with specific molecular targets and pathways. The diaminomethylidene modification on the ornithine residue may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The peptide’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Glycylglycylglycyl-L-threonyl-L-ornithylglycine: Similar structure but lacks the diaminomethylidene modification.
Glycylglycylglycyl-L-threonyl-N~5~-(methylidene)-L-ornithylglycine: Contains a methylidene group instead of a diaminomethylidene group.
Glycylglycylglycyl-L-threonyl-N~5~-(aminomethylidene)-L-ornithylglycine: Features an aminomethylidene group.
Uniqueness
Glycylglycylglycyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithylglycine is unique due to its specific diaminomethylidene modification, which may confer distinct biochemical properties and interactions compared to other similar peptides
特性
CAS番号 |
819802-79-4 |
|---|---|
分子式 |
C18H33N9O8 |
分子量 |
503.5 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H33N9O8/c1-9(28)15(27-13(31)7-24-12(30)6-23-11(29)5-19)17(35)26-10(3-2-4-22-18(20)21)16(34)25-8-14(32)33/h9-10,15,28H,2-8,19H2,1H3,(H,23,29)(H,24,30)(H,25,34)(H,26,35)(H,27,31)(H,32,33)(H4,20,21,22)/t9-,10+,15+/m1/s1 |
InChIキー |
PQNOVQZQPLIURG-FTGAXOIBSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
正規SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)

![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)
![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)


![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)

![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![1H-Benzimidazole, 2-(2,2-diphenylethenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B15159475.png)

![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)
